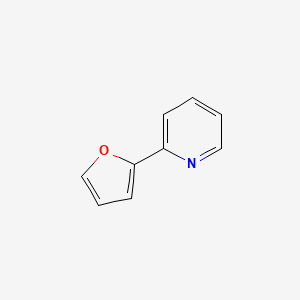

2-(Furan-2-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAJQFIZKHZWMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343369 | |

| Record name | Pyridine, 2-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55484-03-2 | |

| Record name | Pyridine, 2-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Furan 2 Yl Pyridine Scaffolds

Strategic Approaches to the Construction of the 2-(Furan-2-yl)pyridine Core

The formation of the crucial C-C bond between the pyridine (B92270) and furan (B31954) rings is a key challenge in the synthesis of this compound. Various modern synthetic methodologies have been effectively employed to achieve this, offering diverse routes with varying efficiencies and substrate scopes.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions represent the most prevalent and versatile methods for the synthesis of this compound and its derivatives. These reactions involve the coupling of a pyridine-based electrophile with a furan-based organometallic reagent, or vice versa, in the presence of a palladium catalyst and a suitable ligand.

The Suzuki-Miyaura coupling is a widely utilized method, typically involving the reaction of a halopyridine with a furylboronic acid or its ester. The reaction conditions are generally mild and tolerant of a wide range of functional groups.

| Pyridine Substrate | Furan Substrate | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 2-Bromopyridine | 2-Furylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 85 |

| 2-Chloropyridine | 2-Furylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 120 | 78 |

| 2-Iodopyridine | 2-Furylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | - | Na₂CO₃ | DME | 90 | 92 |

The Stille coupling offers an alternative approach, utilizing an organotin reagent, such as 2-(tributylstannyl)furan, coupled with a halopyridine. While effective, the toxicity of organotin compounds is a significant drawback. researchgate.netrose-hulman.eduharvard.eduorganic-chemistry.orgwikipedia.orgresearchgate.net

| Pyridine Substrate | Furan Substrate | Catalyst | Ligand | Additive | Solvent | Temp. (°C) | Yield (%) |

| 2-Iodopyridine | 2-(Tributylstannyl)furan | Pd(PPh₃)₄ | - | CuI | DMF | 100 | 88 |

| 2-Bromopyridine | 2-(Tributylstannyl)furan | PdCl₂(PPh₃)₂ | AsPh₃ | - | Toluene | 110 | 82 |

Other palladium-catalyzed cross-coupling reactions such as the Negishi (using an organozinc reagent) and Hiyama (using an organosilane) couplings have also been employed for the synthesis of this compound, offering alternatives with different reactivity profiles and substrate compatibility. wikipedia.orgpearson.comresearchgate.netresearchgate.netyoutube.comquora.comresearchgate.netwikipedia.orgcore.ac.uk

Multicomponent Condensation Reactions for Pyridine Ring Annulation with Furan Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, provide an efficient and atom-economical route to highly substituted pyridine derivatives. researchgate.netbohrium.comnih.gov While direct three-component synthesis of the parent this compound is less common, this strategy is highly effective for constructing more complex analogues. A plausible approach involves the condensation of a furan-containing 1,5-dicarbonyl compound or its precursor with an ammonia (B1221849) source.

| Furan Precursor | Dicarbonyl Source | Ammonia Source | Catalyst | Solvent | Temp. (°C) |

| Furfural (B47365) | 1,3-Diketone | Ammonium acetate | Acetic acid | Ethanol | Reflux |

| 2-Acetylfuran | Chalcone | Ammonium acetate | - | Methanol | Reflux |

Intramolecular Cyclization and Annulation Strategies

Intramolecular cyclization reactions offer a powerful method for the construction of the this compound core, particularly for fused and conformationally constrained systems. nih.govrsc.orgnih.gov These strategies typically involve the formation of a precursor molecule containing both the furan and a latent pyridine ring, which then undergoes a cyclization reaction to form the desired scaffold. An example could involve the intramolecular condensation of a furan-substituted amino-pentenone.

| Precursor | Reaction Type | Reagent/Catalyst | Solvent | Temp. (°C) |

| N-(5-(Furan-2-yl)-1,3-dioxan-4-yl)acetamide | Pictet-Spengler type | P₂O₅ | Toluene | Reflux |

| 1-(Furan-2-yl)-5-(methylamino)pent-1-en-4-yn-3-one | Aza-electrocyclization | - | Xylene | 140 |

Semi-One-Pot and Microwave-Assisted Synthetic Protocols

To improve efficiency and reduce reaction times, semi-one-pot and microwave-assisted synthetic protocols have been developed. These methods often combine multiple synthetic steps without the isolation of intermediates or utilize microwave irradiation to accelerate reaction rates. For instance, a Suzuki-Miyaura coupling can be performed under microwave irradiation, significantly reducing the reaction time from hours to minutes. researchgate.netnih.govquora.comresearchgate.netmdpi.comnih.govacs.orgresearchgate.netnih.govrsc.org

| Reaction Type | Pyridine Substrate | Furan Substrate | Catalyst | Base | Solvent | Time (min) | Yield (%) |

| Suzuki-Miyaura | 2-Bromopyridine | 2-Furylboronic acid | Pd(OAc)₂/dppf | K₂CO₃ | DMF/H₂O | 15 | 90 |

| Stille | 2-Iodopyridine | 2-(Tributylstannyl)furan | Pd(PPh₃)₄ | - | Dioxane | 10 | 85 |

Elaboration and Derivatization of this compound Analogues

Following the construction of the core this compound scaffold, further functionalization can be achieved to generate a library of derivatives with diverse properties.

Electrophilic Substitution Reactions on the Furan Ring

The furan ring in this compound is susceptible to electrophilic substitution. Due to the directing effect of the oxygen atom and the substitution at the 2-position by the pyridine ring, electrophilic attack preferentially occurs at the C5 position of the furan ring. pearson.comresearchgate.netyoutube.comquora.comchemicalbook.com

Nitration: Nitration of this compound can be achieved using mild nitrating agents, such as nitric acid in acetic anhydride, to avoid oxidation of the furan ring. researchgate.netquora.comgoogle.comsemanticscholar.orgresearchgate.net This reaction yields 2-(5-nitrofuran-2-yl)pyridine.

| Reagent | Solvent | Temperature (°C) | Product |

| HNO₃/Ac₂O | Acetic Anhydride | 0-10 | 2-(5-Nitrofuran-2-yl)pyridine |

Halogenation: Halogenation, such as bromination, can be performed using reagents like N-bromosuccinimide (NBS) in a suitable solvent, leading to the formation of 2-(5-bromofuran-2-yl)pyridine.

| Reagent | Solvent | Temperature (°C) | Product |

| N-Bromosuccinimide (NBS) | CCl₄ | Reflux | 2-(5-Bromofuran-2-yl)pyridine |

| N-Chlorosuccinimide (NCS) | CH₂Cl₂ | Room Temp. | 2-(5-Chlorofuran-2-yl)pyridine |

Acylation: Friedel-Crafts acylation can introduce an acyl group at the 5-position of the furan ring. The Vilsmeier-Haack reaction, using phosphorus oxychloride and dimethylformamide, is a common method for formylation, yielding 5-(pyridin-2-yl)furan-2-carbaldehyde. wikipedia.orgorganic-chemistry.orgresearchgate.netijpcbs.comcambridge.org

| Reagent | Solvent | Temperature (°C) | Product |

| POCl₃, DMF | Dichloromethane | 0 to RT | 5-(Pyridin-2-yl)furan-2-carbaldehyde |

| Acetic Anhydride, SnCl₄ | Dichloromethane | 0 | 1-(5-(Pyridin-2-yl)furan-2-yl)ethanone |

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr), a reactivity dictated by the electron-deficient nature of the pyridine nucleus. Generally, nucleophilic attack is favored at the C2 and C4 positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. For this compound, the C2 position is already substituted. Therefore, nucleophilic substitution would be anticipated at other positions, particularly if an appropriate leaving group is present.

The presence of a good leaving group, such as a halogen, is a prerequisite for these reactions. For instance, the reaction of 2-halopyridines with various nucleophiles, including sulfur, oxygen, and carbon-based nucleophiles, has been shown to proceed efficiently, often accelerated by microwave irradiation. acs.org The reactivity of the halogen leaving group typically follows the order I > Br > Cl > F for SNAr reactions where the cleavage of the carbon-halogen bond is rate-determining. However, in some cases, particularly with highly electronegative nucleophiles, the attack of the nucleophile can be the rate-determining step, leading to a reactivity order of F > Cl > Br > I. acs.org

While specific studies on nucleophilic substitution on a pre-existing this compound scaffold are not extensively documented, it is chemically plausible that a halogenated derivative, such as 2-(Furan-2-yl)-x-halopyridine, would undergo nucleophilic substitution with a variety of nucleophiles. The regioselectivity of such a reaction would depend on the position of the leaving group on the pyridine ring.

Table 1: Plausible Nucleophilic Substitution Reactions on Halogenated this compound

| Substrate | Nucleophile | Potential Product | Reaction Conditions |

| 2-(Furan-2-yl)-4-chloropyridine | Sodium methoxide | 2-(Furan-2-yl)-4-methoxypyridine | Basic conditions, heat |

| 2-(Furan-2-yl)-6-bromopyridine | Ammonia | 6-(Furan-2-yl)pyridin-2-amine | High pressure, catalyst |

| 2-(Furan-2-yl)-4-iodopyridine | Sodium thiophenoxide | 2-(Furan-2-yl)-4-(phenylthio)pyridine | Palladium catalyst, base |

Oxidation and Reduction Processes of the Heterocyclic Units

The this compound molecule contains two heterocyclic rings, each with distinct susceptibilities to oxidation and reduction.

Oxidation: The furan ring is generally more susceptible to oxidation than the pyridine ring. Oxidation of furan derivatives can lead to ring-opening products or the formation of other heterocyclic systems. For instance, the oxidation of some 2-furylquinolines, which are structurally related to this compound, has been shown to proceed via a [4+2] cycloaddition with singlet oxygen, leading to the formation of an endoperoxide intermediate that can further rearrange. nih.gov The pyridine ring, on the other hand, is relatively resistant to oxidation but can be oxidized to the corresponding N-oxide using reagents like peroxy acids. The oxidation of 2-arylpyridines has been achieved using palladium catalysis with molecular oxygen as the oxidant. acs.org

Reduction: Both the furan and pyridine rings can be reduced under catalytic hydrogenation conditions. The selective reduction of one ring in the presence of the other presents a synthetic challenge. The catalytic hydrogenation of furan derivatives can lead to tetrahydrofuran (B95107) derivatives. rsc.org Similarly, the pyridine ring can be hydrogenated to a piperidine (B6355638) ring. The choice of catalyst and reaction conditions is crucial for achieving the desired selectivity. For instance, the diastereoselective hydrogenation of substituted furan and pyridine derivatives has been reviewed, highlighting the influence of substituents, catalysts, and reaction conditions on the stereochemical outcome. rsc.org

Table 2: Potential Oxidation and Reduction Products of this compound

| Reaction Type | Reagent | Potential Product(s) |

| Oxidation | m-CPBA | This compound N-oxide |

| Oxidation | Singlet Oxygen | Ring-opened furan derivatives |

| Reduction | H₂, Pd/C | 2-(Tetrahydrofuran-2-yl)pyridine |

| Reduction | H₂, PtO₂ | 2-(Furan-2-yl)piperidine |

| Reduction | H₂, Raney Ni | 2-(Tetrahydrofuran-2-yl)piperidine |

Functionalization via Coupling Reactions for Extended Conjugation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and can be employed to functionalize the this compound scaffold to create extended π-conjugated systems. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid or ester with a halide. The synthesis of 2-arylpyridines via the Suzuki-Miyaura coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with hetero(aryl) boronic acids, including 2-furanboronic acid, has been reported. cdnsciencepub.com This demonstrates the feasibility of forming the this compound linkage via this method. It is highly probable that a halogenated this compound could serve as a substrate for Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids to introduce further aromatic moieties. The catalytic cycle for the Suzuki-Miyaura coupling generally involves oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org

Stille Coupling: The Stille reaction couples an organotin compound with a halide. The mechanism involves oxidative addition, transmetalation, and reductive elimination. libretexts.orgacs.org This reaction is known for its tolerance of a wide variety of functional groups. While specific examples with this compound are scarce, the general utility of the Stille reaction for coupling heterocyclic compounds suggests its applicability for the functionalization of this scaffold. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. masterorganicchemistry.com Double Heck cross-coupling reactions of dibrominated pyridines have been reported to yield di(alkenyl)pyridines. researchgate.net A halogenated derivative of this compound could potentially undergo a Heck reaction with various alkenes to introduce vinyl groups, thereby extending the conjugation.

Sonogashira Coupling: This reaction couples a terminal alkyne with a halide. wikipedia.org The Sonogashira coupling is a valuable method for the synthesis of arylalkynes and conjugated enynes. organic-chemistry.org The reaction of 3-ethynylpyridine (B57287) with aryl halides has been demonstrated. researchgate.net It is therefore plausible that a halo-2-(Furan-2-yl)pyridine could be coupled with terminal alkynes to introduce alkynyl substituents.

Table 3: Plausible Coupling Reactions for the Functionalization of Halo-2-(Furan-2-yl)pyridine

| Coupling Reaction | Reactants | Catalyst System | Potential Product |

| Suzuki-Miyaura | 2-(Furan-2-yl)-4-bromopyridine + Phenylboronic acid | Pd(PPh₃)₄, base | 2-(Furan-2-yl)-4-phenylpyridine |

| Stille | 2-(Furan-2-yl)-5-iodopyridine + Tributyl(thien-2-yl)stannane | PdCl₂(PPh₃)₂, CuI | 2-(Furan-2-yl)-5-(thien-2-yl)pyridine |

| Heck | 2-(Furan-2-yl)-4-bromopyridine + Styrene | Pd(OAc)₂, P(o-tol)₃, base | 2-(Furan-2-yl)-4-styrylpyridine |

| Sonogashira | 2-(Furan-2-yl)-6-iodopyridine + Phenylacetylene | PdCl₂(PPh₃)₂, CuI, base | 2-(Furan-2-yl)-6-(phenylethynyl)pyridine |

Mechanistic Elucidation of Reaction Pathways

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of chemical transformations involving the this compound scaffold.

Investigation of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies on reactions involving this compound are not widely available in the current literature. However, insights can be drawn from studies on related heterocyclic systems.

For nucleophilic aromatic substitution , the kinetics can be influenced by the nature of the nucleophile, the leaving group, and the solvent. For instance, in the reaction of 2-halopyridines with certain nucleophiles, the rate-determining step can vary, which in turn affects the reactivity order of the halogens. acs.org

The thermodynamics of reactions involving pyridine derivatives have been investigated in some contexts, such as the study of excess enthalpies and volumes of benzene-pyridine systems. le.ac.uk Such data, while not directly applicable to reaction pathways, provides fundamental information about intermolecular interactions which can influence reaction energetics in solution.

Identification of Catalytic Intermediates and Transition States

The direct spectroscopic observation of catalytic intermediates and the computational modeling of transition states are powerful tools for elucidating reaction mechanisms.

In the context of palladium-catalyzed cross-coupling reactions , the catalytic cycle involves several key intermediates, such as Pd(0) and Pd(II) species. The general catalytic cycle for the Suzuki-Miyaura reaction, for example, is well-established and involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.govlibretexts.org While specific intermediates for reactions of this compound have not been isolated or characterized, it is expected that its reactions would proceed through analogous intermediates.

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the structures and energies of transition states and intermediates. For example, DFT studies have been used to investigate the site-selectivity of Suzuki-Miyaura coupling of heteroaryl halides. nih.gov Such studies can help to rationalize the observed regioselectivity and reactivity in these complex catalytic systems. The mechanism of the Stille reaction has also been extensively studied, with intermediates in the transmetalation step being observed in some cases. uwindsor.ca

While a detailed mechanistic picture for the chemical transformations of this compound is still emerging, the application of established principles from the study of related heterocyclic systems provides a solid foundation for understanding and predicting its reactivity. Further experimental and computational studies are needed to fully elucidate the intricate details of the reaction pathways involving this versatile scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional 1H and 13C NMR spectra offer fundamental information regarding the number and types of protons and carbons in a molecule. The chemical shift (δ) of each nucleus is indicative of its electronic environment. For 2-(Furan-2-yl)pyridine, with its distinct pyridine (B92270) and furan (B31954) rings, the signals are expected in the aromatic region of the spectrum.

Based on established data for pyridine and furan derivatives, a predicted assignment of the 1H and 13C NMR chemical shifts for this compound in a solvent like CDCl3 can be proposed. The pyridine ring protons are typically designated H-3 to H-6, while the furan ring protons are H-3' to H-5'. The corresponding carbons are numbered similarly. The electronegative nitrogen in the pyridine ring and oxygen in the furan ring significantly influence the chemical shifts of adjacent nuclei.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-6 | 8.60 | ddd | J = 4.8, 1.8, 0.9 |

| H-4 | 7.75 | td | J = 7.7, 1.8 |

| H-3 | 7.50 | d | J = 7.9 |

| H-5' | 7.45 | dd | J = 1.8, 0.8 |

| H-5 | 7.20 | ddd | J = 7.5, 4.8, 1.1 |

| H-3' | 6.95 | dd | J = 3.5, 0.8 |

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2' | 153.5 |

| C-2 | 150.0 |

| C-6 | 149.5 |

| C-5' | 143.0 |

| C-4 | 136.8 |

| C-3 | 122.5 |

| C-5 | 121.0 |

| C-3' | 111.5 |

While 1D NMR provides essential data, 2D NMR experiments are indispensable for unambiguously assigning these signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (1H-1H) spin-spin coupling networks. For this compound, COSY spectra would show cross-peaks connecting adjacent protons on each ring, such as H-3 with H-4, H-4 with H-5, and H-5 with H-6 on the pyridine ring. Similarly, correlations between H-3' and H-4', and H-4' and H-5' would be expected on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond 1H-13C correlation). It allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals. For example, the proton signal at ~8.60 ppm would show a cross-peak to the carbon signal at ~149.5 ppm, assigning this pair to the C-6/H-6 group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two or three bonds (2JCH and 3JCH). This is crucial for connecting different spin systems and identifying quaternary (non-protonated) carbons. Key HMBC correlations would be expected from the pyridine protons to the furan carbons and vice versa, across the C2-C2' bond. For instance, H-3' of the furan ring should show a correlation to the C-2 of the pyridine ring, confirming the connectivity between the two heterocyclic systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining stereochemistry and conformation. In this compound, NOESY correlations would be expected between protons on the two rings that are in spatial proximity, such as between H-3 on the pyridine ring and H-3' on the furan ring, which would help to establish the preferred rotational conformation about the C2-C2' bond.

19F NMR is a highly sensitive technique used to characterize fluorine-containing compounds. The 19F nucleus has a spin of 1/2 and 100% natural abundance, and its chemical shifts are spread over a wide range, making it an excellent probe for molecular structure and environment. re3data.org

While no specific fluorinated derivatives of this compound are discussed in the readily available literature, hypothetical fluorination of either the pyridine or furan ring would produce compounds readily characterizable by 19F NMR. A fluorine atom introduced onto the pyridine ring, for example, would exhibit a chemical shift and coupling constants (nJFH, nJFC) that are highly diagnostic of its position. This technique is particularly powerful for studying reaction mechanisms and protein-ligand interactions where a fluorinated analogue can serve as a sensitive reporter. wikipedia.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass of an ion, which can be used to determine its elemental formula. The molecular formula of this compound is C9H7NO. The theoretical monoisotopic mass can be calculated with high precision.

Table 3: Theoretical Exact Mass for this compound

| Molecular Formula | Ion | Calculated Exact Mass (Da) |

|---|---|---|

| C9H7NO | [M] | 145.05276 |

An experimental HRMS measurement yielding a mass very close to these theoretical values would serve to confirm the molecular formula of the compound. nih.gov

ESI is a soft ionization technique that is particularly useful for analyzing polar and thermolabile molecules. It typically generates protonated molecules, [M+H]+, or other adducts with minimal fragmentation. For this compound, the basic nitrogen atom of the pyridine ring would be readily protonated, leading to a strong signal for the [M+H]+ ion at m/z 146.

Tandem mass spectrometry (MS/MS) of the isolated [M+H]+ ion can be used to study its fragmentation pathways. By inducing fragmentation through collision-induced dissociation (CID), characteristic neutral losses and fragment ions are produced, which provide structural insights. While specific ESI-MS/MS data for this compound is not widely published, plausible fragmentation pathways can be proposed based on the known fragmentation of related N-heterocycles. nih.govmdpi.com Common fragmentation might involve cleavage of the bond between the two rings or fragmentation within one of the rings. Electron ionization (EI) mass spectra, which induce more extensive fragmentation, show a molecular ion at m/z 145 and significant fragments at m/z 117 (loss of CO) and m/z 63. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and conformational properties of this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum displays absorption bands at specific frequencies corresponding to these vibrations. For this compound, the spectrum is a composite of the characteristic vibrations of both the pyridine and furan rings.

Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region vscht.cz. The stretching vibrations of the carbon-carbon double bonds (C=C) and carbon-nitrogen double bonds (C=N) within the pyridine and furan rings give rise to absorptions in the 1600-1400 cm⁻¹ range vscht.cz. The furan ring also exhibits a characteristic C-O-C stretching vibration.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Ring |

|---|---|---|

| 3100 - 3000 | =C-H Stretch | Pyridine & Furan vscht.cz |

| 1600 - 1585 | C=C Ring Stretching | Pyridine vscht.cz |

| 1500 - 1400 | C=C Ring Stretching | Furan & Pyridine vscht.czglobalresearchonline.net |

| ~1198 | C-N Stretch | Pyridine researchgate.net |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes.

For the pyridine moiety, a characteristic pair of bands often appears near 1000 cm⁻¹ stfc.ac.uk. The furan ring possesses 21 fundamental vibrations, all of which are active in both infrared and Raman spectroscopy, except for the A2 modes which are Raman-active only globalresearchonline.net. The disappearance of C=C double bond signals and the formation of cyclobutane (B1203170) rings can be monitored using time-dependent Raman spectra in photoreactions of pyridine-substituted olefins researchgate.net.

Table 3: Predicted Raman Shifts for this compound Based on Constituent Rings

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Ring |

|---|---|---|

| ~2130 | C≡C Stretching (in acetylide derivatives) | Pyridine derivative stfc.ac.uk |

| 1000 - 1600 | Ligand-specific vibrations | Pyridine stfc.ac.uk |

| ~1000 | Ring Breathing Mode | Pyridine stfc.ac.uk |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

In another example, a picrate (B76445) salt derivative, 2-(Pyridine-2-ylthio)pyridine-1-ium picrate, was found to crystallize in the monoclinic P21/c space group eurjchem.comeurjchem.com.

Table 4: Example Crystallographic Data for a 2-(Pyridine-2-yl) Derivative

| Parameter | Value |

|---|---|

| Compound | 2-(Pyridine-2-ylthio)pyridine-1-ium picrate eurjchem.comeurjchem.com |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 16.876(4) |

| b (Å) | 7.6675(18) |

| c (Å) | 13.846(3) |

| V (ų) | 1766.9(7) |

The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions rsc.org. In derivatives of this compound, hydrogen bonds and π-π stacking are significant forces that direct the supramolecular architecture.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. For the aforementioned 4-(furan-2-yl)-benzodiazepine derivative, this analysis revealed that the most significant contributions to crystal packing are from H···H (46.8%), H···O/O···H (23.5%), and H···C/C···H (15.8%) contacts, indicating that van der Waals forces are dominant nih.gov.

In other furan and pyridine-containing structures, π-stacking interactions are observed between the aromatic rings. For instance, in certain furan-dicarboxamide derivatives, π-stacking occurs between furan and pyrimidine (B1678525) rings with centroid-to-centroid distances of 3.315(1) Å and 3.442(1) Å mdpi.com. Similarly, slipped π–π stacking interactions, along with N—H⋯O hydrogen bonds, can build three-dimensional networks in the crystal lattice nih.gov. The presence of both a π-donating furan ring and a π-accepting pyridine ring in this compound makes it a candidate for forming such charge-transfer and π-stacking interactions.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

A comprehensive search of scientific literature and crystallographic databases did not yield a publicly available crystal structure for the specific compound this compound. The determination of a compound's single-crystal X-ray structure is a prerequisite for performing a Hirshfeld surface analysis, as this technique relies on the precise atomic coordinates and unit cell parameters obtained from crystallographic data.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a graphical representation of molecules as surfaces. These surfaces are colored according to various properties, such as normalized contact distance (dnorm), to highlight regions involved in intermolecular contacts.

H···H contacts: Often the most abundant type of contact, representing van der Waals forces.

C···H/H···C contacts: Interactions involving the aromatic rings.

O···H/H···O contacts: Potential hydrogen bonding involving the furan oxygen.

N···H/H···N contacts: Potential hydrogen bonding involving the pyridine nitrogen.

π···π stacking: Interactions between the aromatic furan and pyridine rings.

Without the foundational crystallographic data for this compound, a detailed, scientifically accurate quantification of these potential interactions, including the generation of specific data tables and research findings, cannot be provided. The execution of such an analysis awaits the successful crystallization and structural determination of the compound.

Coordination Chemistry and Metallosupramolecular Architectures

Design Principles for 2-(Furan-2-yl)pyridine-Based Ligands

The design of ligands based on the this compound framework is centered on creating specific coordination environments to dictate the geometry, stability, and functional properties of the resulting metal complexes. Key strategies involve the development of chelating systems and the strategic placement of additional donor atoms.

The this compound unit itself can act as a bidentate ligand, although the furan (B31954) oxygen is a relatively weak donor compared to the pyridine (B92270) nitrogen. More effective chelating systems are typically designed by covalently linking other donor groups to this core structure. For instance, modifying the pyridine or furan ring to include additional coordinating arms transforms the simple scaffold into a robust bidentate or polydentate ligand. An example includes incorporating the this compound motif into a larger structure like 2,2′:6′,2′′-terpyridine, creating a tridentate ligand capable of forming stable five-coordinate complexes. rsc.org This approach allows for the systematic tuning of the ligand's steric and electronic properties to influence the resulting complex's coordination geometry and reactivity.

A prevalent design strategy involves the incorporation of other nitrogen-containing heterocycles to create potent N,N-donor ligands. This approach leverages the strong coordinating ability of nitrogen atoms to form stable chelate rings with metal centers.

Notable examples include:

Oxadiazole Moiety : The synthesis of ligands such as 2-(furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole (fpo) creates a versatile bidentate N,N-donor system. In this design, the pyridine nitrogen and a nitrogen atom from the oxadiazole ring form a five-membered chelate ring with the metal ion, providing significant stability. nih.govmdpi.comresearchgate.net

Imidazophenanthroline Moiety : For applications in materials science and medicinal chemistry, the 2-(furan-2-yl) group has been appended to larger, rigid heterocyclic systems like imidazo[4,5-f] nih.govnih.govphenanthroline. nih.govnih.gov In ligands such as (E)-2-(2-(furan-2-yl)vinyl)-1H-imidazo[4,5-f] nih.govnih.govphenanthroline (CAPIP), the furan unit acts as a functional substituent, while the imidazophenanthroline core provides a strong bidentate chelation site for metals like Ruthenium(II). nih.govnih.gov

Thiazole (B1198619) and Pyrrole (B145914) Moieties : The integration of thiazole or pyrrole rings offers alternative donor atoms and modifies the electronic landscape of the ligand. Copper(II) complexes with 2,6-di(thiazol-2-yl)pyridine derivatives functionalized with a furan-2-yl group have been synthesized and structurally characterized. rsc.org

These design principles demonstrate the modularity of the this compound scaffold, allowing for the rational construction of ligands with tailored coordination properties for specific applications in catalysis, magnetism, and materials science.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes using this compound-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using various analytical techniques, with single-crystal X-ray diffraction being the definitive method for elucidating their solid-state structures.

Ligands derived from this compound have been used to create a range of complexes with first- and second-row transition metals.

Fe(II) and Co(II) Complexes : The bidentate N,N-donor ligand 2-(furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole (fpo) has been used to synthesize isostructural coordination compounds with Iron(II) and Cobalt(II). mdpi.comresearchgate.net These complexes have the general formula M(fpo)₂ (H₂O)₂₂ (where M = Fe(II) or Co(II)). nih.govmdpi.comresearchgate.net In these structures, the metal center is coordinated by two fpo ligands and two water molecules, resulting in a distorted octahedral geometry. nih.gov

Cu(II) Complexes : Copper(II) chloride reacts with terpyridine-like ligands bearing a furan-2-yl substituent to form complexes with the general formula [CuCl₂(R-terpy)]. rsc.org These five-coordinate complexes exhibit geometries that are highly sensitive to the steric and electronic nature of the ligand. rsc.orgnih.gov

Ru(II) Complexes : Ruthenium(II) polypyridyl complexes featuring furan-substituted ancillary ligands have been extensively studied for their potential applications. nih.govnih.gov For example, complexes of the type Ru(phen)₂(CAPIP)₂ and Ru(dmp)₂(CAPIP)₂ have been synthesized and characterized, where the ruthenium center is coordinated in a classic octahedral fashion by two polypyridyl ligands and the bidentate CAPIP ligand. nih.govresearchgate.net

| Complex Formula | Metal Ion | Ligand | Coordination Geometry | Reference |

|---|---|---|---|---|

| Fe(fpo)₂(H₂O)₂₂ | Fe(II) | 2-(furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole (fpo) | Distorted Octahedral | nih.gov |

| Co(fpo)₂(H₂O)₂₂ | Co(II) | 2-(furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole (fpo) | Distorted Octahedral | nih.gov |

| [CuCl₂(4'-(furan-2-yl)-terpy)] | Cu(II) | 4'-(furan-2-yl)-2,2':6',2''-terpyridine | Distorted Square Pyramidal | rsc.org |

| Ru(phen)₂(CAPIP)₂ | Ru(II) | (E)-2-(2-(furan-2-yl)vinyl)-1H-imidazo[4,5-f] nih.govnih.govphenanthroline (CAPIP) | Octahedral | nih.gov |

The identity of the metal cation and its oxidation state play a crucial role in determining the final coordination geometry and the metric parameters of the complex.

In the isostructural M(fpo)₂(H₂O)₂₂ series, the change from Fe(II) to Co(II) results in a general shortening of the metal-ligand bond distances, consistent with the smaller ionic radius of Co(II) compared to high-spin Fe(II). nih.gov For instance, the Co-N(py) bond length is 2.159(4) Å, which is shorter than the Fe-N(py) bond length of 2.212(3) Å. nih.gov The angular distortion from an ideal octahedron is also slightly less in the cobalt complex. nih.gov

For five-coordinate Cu(II) complexes, there is often a fine energy balance between square pyramidal and trigonal bipyramidal geometries. In the case of [CuCl₂(4'-(furan-2-yl)-terpy)], the geometry is best described as a distorted square pyramid. rsc.org This is a common geometry for [CuCl₂(R-terpy)] type complexes, with trigonal-bipyramidal arrangements being relatively rare. rsc.org The specific geometry adopted is influenced by the steric bulk and electronic properties of the terpyridine substituent. nih.gov

| Bond | Fe(fpo)₂(H₂O)₂₂ | Co(fpo)₂(H₂O)₂₂ |

|---|---|---|

| M-Npyridine | 2.212(3) | 2.159(4) |

| M-Noxadiazole | 2.165(2) | 2.116(4) |

| M-Owater | 2.078(3) | 2.064(4) |

Chirality in metal complexes can arise from several sources, including the coordination of chiral ligands or the helical arrangement of achiral ligands around a metal center. While this compound itself is achiral, chirality can be introduced by functionalizing the ligand scaffold with chiral substituents.

For example, in systems analogous to those based on a central pyridine ring, such as 2,6-bis(oxazolin-2-yl)-pyridine (PyBox) ligands, the incorporation of chiral groups (e.g., phenyl or isopropyl) on the oxazoline (B21484) rings leads to the formation of chiral ligands. nih.gov The complexation of these enantiopure ligands with metal ions like Fe(II) results in the formation of chiral heteroleptic complexes. nih.gov This principle can be directly applied to this compound-based systems, where introducing a chiral center on a substituent attached to the furan or pyridine ring would yield a chiral ligand. The subsequent coordination to a metal ion would generate a chiral metal-ligand complex, which could be valuable in applications such as asymmetric catalysis.

Electronic and Magneto-Structural Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds are intrinsically linked to the geometry and nature of the metal-ligand interactions. For ligands like this compound, the specific arrangement of donor atoms around a central metal ion dictates the resulting magnetic behavior.

Spin Crossover Phenomena

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus such as temperature, pressure, or light. mdpi.com This transition causes changes in magnetic, optical, and structural properties. mdpi.com The phenomenon is particularly common in iron(II) (d⁶) complexes with a specific ligand field strength that is close to the electron pairing energy.

While the broader class of iron(II) complexes with N-donor heterocyclic ligands, such as 2,6-bis(1H-imidazol-2-yl)pyridine, are known to exhibit high-temperature spin crossover, this behavior is not a widely reported feature for simple coordination compounds of the parent this compound ligand. mdpi.comresearchgate.net The occurrence of SCO is highly sensitive to the ligand field environment, and achieving the precise electronic structure necessary for this phenomenon often requires more complex or sterically tailored ligand systems. mtak.hu

Single-Molecule Magnet (SMM) Behavior and Magnetic Anisotropy

Single-Molecule Magnets (SMMs) are individual molecules that can function as tiny magnets, exhibiting slow relaxation of magnetization and magnetic hysteresis below a certain blocking temperature. ufl.edu This behavior arises from a combination of a high-spin ground state (S) and a significant, easy-axis type magnetic anisotropy, quantified by the zero-field splitting parameter (D < 0). ufl.edu

While SMM behavior has not been documented for simple complexes of this compound, research into its derivatives highlights the potential of the furan-pyridine scaffold in designing SMMs. A notable example involves the more complex ligand 2-(furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole (fpo), which incorporates the this compound moiety. A cobalt(II) complex with this derivative, Co(fpo)₂(H₂O)₂₂, has been shown to exhibit field-induced slow relaxation of the magnetization. mdpi.comresearchgate.net This indicates SMM behavior where the magnetic relaxation is slowed by the application of an external magnetic field. mdpi.comresearchgate.net The analysis of its magnetic properties revealed a large magnetic anisotropy, which is a prerequisite for SMMs. mdpi.comresearchgate.net

| Parameter | Value | Significance |

|---|---|---|

| Zero-Field Splitting (D) | -21.2 cm⁻¹ | Indicates large easy-axis magnetic anisotropy. |

| Rhombicity (E/D) | 0.32 | Measures the transverse anisotropy. |

| Effective Energy Barrier (Ueff) | 65.3 K | Represents the thermal energy barrier for magnetization reversal. |

| g-factors | gxy = 2.13, gz = 2.37 | Quantifies the electron magnetic moment. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Electronic Structure

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique used to study materials with unpaired electrons, making it a powerful tool for investigating the electronic structure of paramagnetic transition metal complexes. nih.govillinois.edu EPR spectra provide detailed information about the metal ion's oxidation state, coordination environment, and the nature of the metal-ligand bonding through parameters like the g-tensor and hyperfine coupling constants. nih.govmdpi.com

For coordination compounds involving this compound and a paramagnetic metal ion (e.g., Cu(II), Mn(II)), EPR spectroscopy can elucidate the local symmetry of the metal center. nih.gov The principal values of the g-tensor (gₓ, gᵧ, g₂) reveal the degree of anisotropy in the electronic environment. nih.gov For instance, in a Cu(II) complex, an axial spectrum (gₓ = gᵧ ≠ g₂) would suggest a tetragonally distorted octahedral or square planar geometry, while a rhombic spectrum (gₓ ≠ gᵧ ≠ g₂) indicates a lower symmetry environment. mdpi.com Furthermore, hyperfine coupling between the electron spin and the nuclear spin of the metal or ligand donor atoms provides insight into the covalency of the metal-ligand bonds and the distribution of the unpaired electron's wavefunction. researchgate.net

Supramolecular Assemblies Through Metal-Ligand Interactions

The formation of extended structures in coordination chemistry is driven by the directional bonding between metal ions and organic ligands, supplemented by weaker non-covalent interactions. The bifunctional nature of this compound, with potential coordination sites at the pyridine nitrogen and the furan oxygen, allows it to act as a building block in the self-assembly of larger supramolecular structures.

Self-Assembly Processes in Solution and Solid State

Coordination-driven self-assembly is a process where metal ions and organic ligands spontaneously form thermodynamically stable, well-defined architectures, ranging from discrete cages to infinite coordination polymers. researchgate.netnih.gov The predictability of this process relies on matching the coordination geometry of the metal ion with the angle and connectivity of the ligand. nih.gov Ligands containing pyridine moieties are widely used in this field due to their strong and well-defined coordination to a variety of metal ions. researchgate.netresearchgate.net

In solution, the interaction of this compound with suitable metal ions can lead to the formation of various metallosupramolecular species. The final product, whether a simple mononuclear complex, a discrete multinuclear assembly, or the building blocks for a coordination polymer, depends on factors such as the metal-to-ligand ratio, solvent, temperature, and the presence of specific counter-ions. In the solid state, these interactions lead to the crystallization of ordered networks.

Hydrogen Bonding and π-π Stacking in Coordination Polymers

In hypothetical coordination polymers of this compound, both the furan and pyridine rings are capable of participating in π-π stacking interactions. These interactions occur when the aromatic rings of adjacent ligands align face-to-face or edge-to-face, with typical centroid-to-centroid distances of 3.3 to 3.8 Å. researchgate.net Such stacking can create columnar structures or link polymeric chains into layers. researchgate.net

Based on a comprehensive review of available scientific literature, it has been determined that there is insufficient specific data regarding the catalytic applications of metal complexes derived from this compound for the reactions detailed in the requested outline. The existing research focuses on related but distinct systems, such as catalysis with other pyridine or furan derivatives, or different types of reactions.

Consequently, it is not possible to generate a scientifically accurate article that strictly adheres to the provided structure without resorting to extrapolation from unrelated systems, which would violate the core requirement of focusing solely on "this compound". The topics of aerobic oxidation, transfer hydrogenation, cross-coupling, C-H activation, and the design and application of corresponding heterogeneous catalysts using this specific ligand are not sufficiently documented in published research to provide the detailed findings and data tables required for this article.

Catalytic Applications of 2 Furan 2 Yl Pyridine Derived Systems

Enantioselective Catalysis with Chiral 2-(Furan-2-yl)pyridine Derivatives

Chiral ligands incorporating the this compound framework have been successfully employed in a range of enantioselective catalytic reactions. These ligands, often featuring axial, planar, or central chirality, can coordinate with various transition metals to form catalysts capable of high stereochemical control.

One notable application is in the field of asymmetric hydrogenation. For instance, iridium catalysts bearing chiral pyridine-phosphinite ligands, which can be conceptually related to furan-pyridine systems, have been utilized in the enantioselective hydrogenation of furans and benzofurans. While not directly employing a this compound ligand, this research highlights the potential of combining a pyridine (B92270) moiety with a five-membered heterocyclic ring in achieving high enantioselectivities in hydrogenation reactions. In a study on the asymmetric hydrogenation of 2- and 3-substituted furans, excellent enantioselectivities and high conversions were achieved for monosubstituted furans. nih.gov For example, the hydrogenation of 2-alkylfurans yielded products with enantiomeric excesses ranging from 65-82%. nih.gov

The development of novel chiral pyridine-type ligands is an active area of research. Strategies for constructing C2-symmetric chiral furan-N,N'-dioxide ligands from optically pure L-prolinamides have been reported, demonstrating the feasibility of creating diverse and rigid chiral environments that could be adapted to the this compound scaffold.

Recent advancements in the synthesis of chiral pyridine derivatives through catalytic asymmetric methods have broadened the scope of accessible ligand structures. chim.it These methods include asymmetric additions to unsaturated double bonds, asymmetric reductions, and catalytic asymmetric C-H functionalization. chim.it Such synthetic strategies are crucial for the development of novel chiral this compound derivatives tailored for specific catalytic applications.

The table below summarizes representative results from the application of chiral pyridine-based ligands in enantioselective catalysis, illustrating the potential for high efficiency and stereocontrol.

| Catalyst System | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |

| Ir / bicyclic pyridine-phosphinite | Asymmetric Hydrogenation | 2-Alkylfurans | 65-82% | nih.gov |

| Rh / chiral phosphine | Asymmetric Hydrogenation | (2-pyridyl)dehydroamino acid derivatives | 80-83% | chim.it |

| Cu / chiral diphosphine | Asymmetric Conjugate Reduction | β,β′-disubstituted 2-alkenyl pyridines | High | chim.it |

| Ni / chiral 2,2′-bipyridine | Asymmetric [2+2+2]-cycloaddition | Alkynes and alkyne-tethered malononitriles | High | chim.it |

Catalytic Cycle Elucidation and Optimization Strategies

Understanding the catalytic cycle is paramount for the rational design of more efficient and selective catalysts. For transition metal complexes involving this compound-type ligands, the catalytic cycle typically involves key steps such as ligand exchange, oxidative addition, migratory insertion, and reductive elimination. The specific nature of these steps is highly dependent on the metal center, the substrate, and the reaction conditions.

While specific catalytic cycle studies for this compound derivatives are not extensively documented in the reviewed literature, analogies can be drawn from related pyridine-based catalytic systems. For instance, in nickel-catalyzed cross-coupling reactions, the catalytic cycle is thought to involve Ni(0)/Ni(II) or Ni(I)/Ni(III) redox cycles. The pyridine-containing ligand plays a crucial role in stabilizing the various oxidation states of the nickel center and influencing the stereochemistry of the product.

Optimization of catalytic systems involving this compound derivatives focuses on several key parameters to enhance yield, enantioselectivity, and turnover number. These strategies include:

Ligand Modification: The steric and electronic properties of the chiral ligand are critical. Modifications to the substituents on both the furan (B31954) and pyridine rings can be used to fine-tune the chiral pocket around the metal center, thereby improving stereochemical control. The development of modular ligands allows for the systematic variation of these properties.

Metal Precursor: The choice of the metal salt and its coordination state can significantly impact catalyst activation and performance. Different metal precursors can lead to the in-situ formation of catalytically active species with varying efficiency.

Reaction Conditions: Temperature, pressure, solvent, and the presence of additives are crucial variables that need to be optimized for each specific reaction. For example, in asymmetric hydrogenations, the pressure of hydrogen gas can influence both the rate and the enantioselectivity of the reaction. nih.gov The use of Lewis acids as co-catalysts has also been shown to enhance the reactivity of certain pyridine-based substrates. nih.govresearchgate.net

Substrate Scope: A key aspect of optimization is to develop catalytic systems that are effective for a broad range of substrates. This involves testing the catalyst with substrates bearing different functional groups and electronic properties to establish the generality and limitations of the method.

The following table outlines common strategies and their impact on the optimization of catalytic reactions involving chiral pyridine-based ligands.

| Optimization Strategy | Parameter | Effect on Catalysis |

| Ligand Design | Steric bulk, electronic properties | Influences enantioselectivity and catalyst activity. |

| Metal Center | Choice of transition metal (e.g., Ir, Rh, Cu, Ni) | Determines the reaction mechanism and substrate compatibility. |

| Reaction Temperature | Varies | Affects reaction rate and can influence enantioselectivity. |

| Solvent | Polarity, coordinating ability | Can impact catalyst solubility, stability, and the reaction pathway. |

| Additives / Co-catalysts | Lewis acids, bases | Can enhance reactivity and selectivity by activating the substrate or catalyst. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to exploring the electronic landscape of a molecule. Methods such as Density Functional Theory (DFT) are employed to solve the complex equations governing electron behavior, yielding a wealth of information about molecular structure and properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-(Furan-2-yl)pyridine, DFT calculations, particularly using the B3LYP functional with a 6-311++G(2d,p) basis set, have been utilized to determine its most stable geometric configuration scribd.com.

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C-C (inter-ring) | Bond length between the pyridine (B92270) and furan (B31954) rings | ~1.47 |

| C-N (pyridine) | Average carbon-nitrogen bond length in the pyridine ring | ~1.34 |

| C-O (furan) | Average carbon-oxygen bond length in the furan ring | ~1.36 |

| ∠C-C-N (pyridine) | Average bond angle within the pyridine ring | ~123.8 |

| ∠C-O-C (furan) | Bond angle at the oxygen atom in the furan ring | ~106.6 |

| Dihedral Angle | Angle between the planes of the furan and pyridine rings | ~180 (for trans) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor irjweb.com. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity semanticscholar.orgscirp.org.

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized scirp.org. For the stable trans conformer of 2-(2-furyl)pyridine, the HOMO-LUMO energy gap has been calculated to be 4.55 eV, indicating significant stability scribd.com. This value helps in predicting how the molecule will interact in charge-transfer processes scribd.comscirp.org.

Table 2: Frontier Molecular Orbital Energies for this compound

| Parameter | Description | Calculated Value (eV) scribd.com |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | 4.55 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface map uses a color scale to represent the electrostatic potential at different points on the molecule's surface.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs on heteroatoms. Blue regions signify positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. For this compound, the MEP map would be expected to show a region of high electron density (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The hydrogen atoms, in contrast, would likely be represented by areas of positive potential (blue). Such maps provide a clear, intuitive guide to the molecule's reactive sites.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is particularly useful for studying charge delocalization and intramolecular interactions that contribute to molecular stability acadpubl.eu.

The analysis quantifies the interaction energy between filled (donor) and empty (acceptor) orbitals. Strong interactions indicate significant electron delocalization, which stabilizes the molecule. In this compound, NBO analysis would likely reveal significant π-π* interactions between the furan and pyridine rings, confirming the delocalization of electrons across the entire conjugated system. It would also quantify the hyperconjugative interactions that contribute to the stability of the molecule's specific conformation acadpubl.euwisc.edu.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. These simulations can explore the conformational landscape, revealing the different shapes a molecule can adopt and the energy barriers between them.

Conformational analysis of this compound focuses on the rotation around the single bond connecting the furan and pyridine rings. This rotation gives rise to different conformers, each with a distinct energy level. The primary goal is to identify the energy minima, which correspond to the most stable, and therefore most probable, conformations of the molecule nih.gov.

Theoretical calculations have shown that the potential energy surface of this compound features distinct conformers scribd.com. The two key planar conformations are the cis and trans forms, defined by the relative orientation of the furan's oxygen and the pyridine's nitrogen. Computational studies indicate that the trans conformer is the global energy minimum, making it the most stable and predominant form of the molecule. The energy difference between the conformers and the rotational barriers between them can be calculated to understand the molecule's conformational flexibility scribd.com. For some related furylpyridine structures, the energy differences can be small, suggesting a high degree of conformational flexibility at room temperature scribd.com.

Investigation of Intramolecular Hydrogen Bonding and Rotational Barriers

The conformational flexibility of this compound is primarily governed by the rotation around the single bond connecting the furan and pyridine rings. Theoretical calculations are crucial for determining the energy barriers associated with this rotation and identifying the most stable conformations.

Computational studies on analogous structures, such as 2-formylfuran, utilize methods like density functional theory (DFT) to map the torsional potential energy surface. For 2-formylfuran, the rotational barrier between its cis and trans conformers is calculated to be approximately 11.19 kcal/mol. researchgate.net This significant barrier is attributed to the conjugative interaction between the formyl group and the furan ring. researchgate.net A similar π-conjugation exists between the furan and pyridine rings in this compound, suggesting a comparably significant rotational barrier that influences its preferred spatial arrangement.

While the parent this compound molecule does not form intramolecular hydrogen bonds, this type of interaction becomes critically important in its derivatives, profoundly influencing their structure and stability. For instance, in a complex derivative featuring a benzodiazepine (B76468) system linked to a furan ring, a stabilizing intramolecular N—H⋯O hydrogen bond was identified, with a computationally determined energy of 57.5 kJ mol−1. nih.gov Similarly, studies on pyran-2,4-dione derivatives show that their molecular structure is often stabilized by intramolecular O···H hydrogen bonds. semanticscholar.org These non-covalent interactions are pivotal in locking the molecule into a specific, often sterically hindered, conformation, which is essential for its biological activity. semanticscholar.org

Molecular Modeling and Docking Studies for Interaction Mechanisms

Molecular modeling, particularly docking studies, is a cornerstone for elucidating how molecules containing the this compound core interact with biological targets. This in silico approach predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the mechanism of action at a molecular level. nih.gov

Docking simulations have been successfully employed to profile the interactions of various this compound derivatives with a range of protein receptors. These studies reveal the specific amino acid residues involved in binding and the nature of the intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

For example, docking studies of 4-heteroaryl substituted amino-3,5-dicyanopyridines, including furan-2-yl derivatives, at human adenosine (B11128) receptors (hA₁ and hA₂ₐ) have identified key interactions. The dicyanopyridine scaffold typically inserts itself between residues like Phe168, Leu249, and Ile274, while the exocyclic amino group can form polar interactions with Glu169 and Asn253. mdpi.com In another study, furo[2,3-b]pyridine (B1315467) derivatives were docked into the active sites of serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), revealing strong binding affinities that suggest a mechanism involving the disruption of key cellular signaling pathways. cncb.ac.cn Similarly, derivatives designed as potential antiproliferative agents, such as 2-(furan-2-yl)quinazolin-4-one compounds, were docked into the ATP binding site of the EGFR tyrosine kinase to explore their binding modes. nih.gov

These detailed interaction profiles are fundamental for understanding the molecular basis of a ligand's biological activity and for guiding further structural modifications to enhance potency and selectivity.

Beyond identifying interacting residues, computational methods aim to predict the precise three-dimensional binding pose (binding mode) of a ligand and to estimate its binding affinity. While molecular docking is effective for predicting plausible binding modes, more rigorous techniques like molecular dynamics (MD) simulations and absolute binding free energy (BFE) calculations are often required for higher accuracy. nih.govnih.gov

For instance, in the development of novel pyridin-2-yl urea (B33335) inhibitors for Apoptosis signal-regulating kinase 1 (ASK1), molecular docking suggested two possible binding modes. Subsequent BFE calculations were employed to discriminate between these modes, and the results showed a good correlation with in vitro bioassay data, successfully identifying the more plausible binding orientation. nih.gov

The predictive power of these methods is also evident in studies of adenosine A₂ₐ-dopamine D₂ receptor heteromer ligands, where derivatives containing a 2-(furan-2-yl) moiety were evaluated. nih.gov Computational predictions are often correlated with experimental binding affinity data, such as IC₅₀ or Kᵢ values, to validate the models.

| Derivative Class | Target | Measured Affinity | Reference |

|---|---|---|---|

| 2-(Furan-2-yl)quinazolin-4-one | EGFR-TK | 53-84% Inhibition | nih.gov |

| Heterobivalent Ligand (A₂ₐR Pharmacophore) | Adenosine A₂ₐ Receptor | Kᵢ = 8 nM | nih.gov |

| 4-(Furan-2-yl)-dicyanopyridine | Adenosine A₁ Receptor | Kᵢ = 9.63 nM | mdpi.com |

| 4-(Furan-2-yl)-dicyanopyridine | Adenosine A₂ₐ Receptor | Kᵢ = 21 nM | mdpi.com |

| Pyridin-2-yl urea inhibitor | ASK1 Kinase | IC₅₀ = 1.55 nM | nih.gov |

Structure-Property Relationship (SPR) Derivations for Rational Design

A primary goal of computational chemistry in drug discovery is to establish clear Structure-Property Relationships (SPRs), which correlate specific structural features of a molecule with its physicochemical or biological properties. By understanding how modifications to the this compound scaffold affect a desired property, researchers can engage in rational design, making targeted changes to optimize the molecule's performance.

Computational studies can quantify various molecular descriptors (e.g., electronic distribution, lipophilicity, steric profile) and correlate them with experimental outcomes. For example, a study on the antiproliferative activity of pyridine derivatives found that the presence and positions of electron-donating or hydrogen-bonding groups like -OMe and -OH enhanced activity, whereas the inclusion of bulky groups or halogens tended to decrease it. nih.gov This provides a clear design principle: to improve antiproliferative effects, substitutions should focus on adding specific functional groups at favorable positions while avoiding steric hindrance. nih.gov

Another practical example of SPR comes from the study of β-keto-enol pyridine and furan derivatives as antifungal agents. nih.gov The replacement of a thiophene (B33073) group with a furan group on the core structure resulted in a significant change in antifungal activity, with the IC₅₀ value increasing from 17 µg/mL to 34 µg/mL. nih.govacs.org This demonstrates the high sensitivity of biological activity to even subtle changes in the heterocyclic structure, providing valuable data for rational design efforts aimed at fine-tuning a compound's potency. nih.govacs.org Similarly, investigations into pyridine-furan oligomers using DFT have shown how structural parameters like chain length and helical conformation directly influence their optoelectronic properties, such as their absorption spectra. researchgate.net

Applications in Advanced Materials Science

Organic Electronics and Optoelectronic Materials

The integration of 2-(Furan-2-yl)pyridine and its derivatives into organic electronic and optoelectronic materials is an active area of research. The inherent properties of the furan (B31954) and pyridine (B92270) moieties, such as their planarity and tunable electronic nature, are advantageous for creating materials with desirable charge transport and light-emitting characteristics.

A significant application of furan-pyridine structures is in the development of photoactive and luminescent materials, particularly in the context of OLEDs. A notable example is a novel furo[3,2-c]pyridine-based iridium complex, (pfupy)₂Ir(acac), which has been developed for high-performance OLEDs. In this complex, the furo[3,2-c]pyridine ligand, a derivative of this compound, contributes to the complex's favorable electronic properties. The replacement of a sulfur atom with an oxygen atom in the C^N ligand elevates the Lowest Unoccupied Molecular Orbital (LUMO) level while keeping the HOMO level relatively unchanged. This tuning of frontier orbital energies results in a blue-shifted emission and an improved photoluminescence quantum yield. rsc.org

The performance of OLEDs fabricated with this iridium complex demonstrates the potential of furan-pyridine based materials in optoelectronic applications. The device achieved a remarkable external quantum efficiency (EQE) of over 30%, showcasing the material's ability to efficiently convert electrical energy into light. rsc.org

| Property | (pfupy)₂Ir(acac) |

| Emission Maximum | 538 nm |

| Photoluminescence Quantum Yield | 0.80 |

| Maximum External Quantum Efficiency (EQE) | 30.5% |

| EQE at 1000 cd m⁻² | 26.6% |

| EQE at 5000 cd m⁻² | 25.6% |

Chemical Sensing and Recognition Systems

The ability of the pyridine nitrogen to coordinate with metal ions and the potential for the furan-pyridine scaffold to be incorporated into larger conjugated systems make this compound a promising platform for the development of chemical sensors.

Derivatives of this compound have been successfully employed in the fabrication of chemically modified electrodes for the detection of heavy metal ions. One such example is an electrode modified with 4-(azulen-1-yl)-2,6-bis((E)-2-(furan-2-yl)vinyl)pyrylium perchlorate. This modified electrode has demonstrated the ability to recognize and detect heavy metal ions through electrochemical methods like differential pulse voltammetry, cyclic voltammetry, and rotating disk electrode voltammetry. researchgate.net

The sensor exhibits good analytical signals for lead (Pb) and cadmium (Cd) ions, with detection limits in the sub-micromolar range. This indicates the potential of using such modified electrodes for environmental monitoring of toxic heavy metals. researchgate.net

| Analyte | Detection Limit |

| Lead (Pb) | 10⁻⁷ M |

| Cadmium (Cd) | 10⁻⁷ M |

The inherent fluorescence of many pyridine and furan derivatives provides a basis for the development of "turn-on" or "turn-off" fluorescent probes for various analytes. While specific examples solely based on this compound are emerging, the broader classes of pyridine and furan-containing compounds are well-established in this area. For instance, pyridine derivatives have been utilized as fluorescent sensors for a range of cations, where the coordination of a metal ion to the pyridine nitrogen perturbs the electronic structure of the molecule, leading to a change in its fluorescence properties. mdpi.com Similarly, fluorescent chemosensors combining furan and other aromatic moieties have been designed for the selective detection of specific metal ions like Zn²⁺. researchgate.net A pyrazine derivative bearing a furan unit has also been synthesized and shown to act as a selective "turn-on" fluorescent sensor for Al³⁺. researchgate.net

Polymer Science and Functional Polymers

The bifunctional nature of this compound, with its two distinct heterocyclic rings, makes it an attractive monomer or functional unit for the synthesis of advanced polymers. These polymers can exhibit a range of interesting properties, including thermal stability, conductivity, and responsiveness to external stimuli.

The incorporation of pyridine units into polymer backbones is a known strategy for creating materials with metal-coordinating and ion-sensing capabilities. For example, conjugated polymers containing 2,6-substituted pyridine derivatives have been synthesized and shown to exhibit high selectivity for palladium ions. researchgate.net On the other hand, furan-functionalized copolymers have been developed for applications in targeted drug delivery, utilizing the reactivity of the furan moiety for conjugation. utoronto.ca The synthesis of pyridine-capped diketopyrrolopyrrole has been reported as a building block for low band-gap polymers used in efficient polymer solar cells, highlighting the utility of pyridine-containing monomers in organic photovoltaics. nih.gov While the direct polymerization of this compound is not widely reported, its potential as a building block in the synthesis of functional polymers is evident from these related studies.

Incorporation of this compound Units into Polymer Backbones

The integration of this compound and its derivatives into polymer backbones allows for the creation of macromolecules with tailored electronic and chemical properties. While direct polymerization of this compound is not extensively documented, the principles of incorporating furan and pyridine moieties into polymer chains are well-established and provide a framework for understanding the potential of this compound.

One relevant example is the synthesis of block copolymers such as Poly(2-vinyl pyridine)-block-poly(ethylene oxide) (P2VP-b-PEO) that are functionalized with a furan group at the junction of the blocks. nih.gov In a specific instance, furfuryl glycidyl ether was used to introduce a furan moiety into the polymer structure, resulting in P2VP68-FGE-b-PEO390. nih.gov This mid-chain furan group can then undergo Diels-Alder reactions with maleimide-functionalized molecules, demonstrating a versatile method for post-polymerization modification. nih.gov This approach highlights how the distinct reactivities of furan and pyridine can be harnessed within a single polymer chain to create functional materials. For instance, the furan group enables reversible cross-linking, while the pyridine units can be used for coordination with metal ions or other specific interactions.

The synthesis of such polymers often involves anionic polymerization techniques, which allow for precise control over the molecular weight and architecture of the resulting macromolecules. The characterization of these polymers typically involves techniques like gel permeation chromatography to determine molecular weight and distribution, and nuclear magnetic resonance spectroscopy to confirm the chemical structure and the successful incorporation of the furan and pyridine units. nih.gov

Preparation of Electrically Conductive or Responsive Polymers

The combination of furan and pyridine rings in a conjugated system suggests the potential for developing electrically conductive or stimuli-responsive polymers. Furan-containing polymers, in general, have been investigated for their semiconductor properties. For example, a copolymer of furan and phenylazepane-2-one, synthesized via cationic polymerization, exhibited semiconductor behavior with an indirect band-gap of 1.63 eV. researchgate.net This suggests that incorporating the this compound moiety into a polymer backbone could lead to materials with interesting electronic properties.

Furthermore, pyridine-based polymers are known to exhibit stimuli-responsive behavior. For instance, polymers containing pyridin-2-yl units can be sensitive to thermal stimuli, triggering side-group cyclization. researchgate.net The nitrogen atom in the pyridine ring can also be protonated or coordinated with metal ions, leading to changes in the polymer's conformation and properties in response to pH or the presence of specific ions. This responsiveness is a key feature of "smart" polymers. nih.govrsc.org

While specific studies on the electrical conductivity or stimuli-responsive nature of polymers derived directly from this compound are limited, the known properties of related furan and pyridine polymers provide a strong indication of their potential. A polymer incorporating this compound could foreseeably exhibit both electrical conductivity, due to the conjugated furan-pyridine system, and responsiveness to various stimuli, leveraging the properties of the pyridine unit.

Supramolecular Materials Engineering for Controlled Architectures